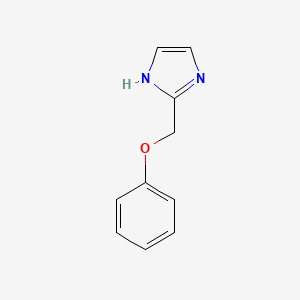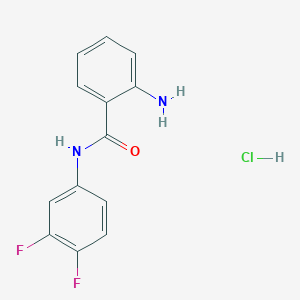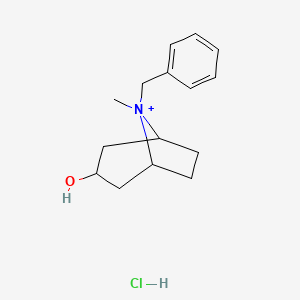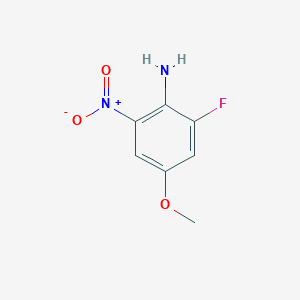
2-Fluoro-4-methoxy-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-6-nitroaniline is an aromatic compound with a benzene ring substituted with a fluorine atom, a methoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-6-nitroaniline typically involves the nitration of 2-fluoro-4-methoxyaniline. One common method includes the protection of the amino group followed by nitration and subsequent deprotection. For example, 2-fluoro-4-methoxyaniline can be protected using an acetyl group, nitrated using a mixture of nitric acid and sulfuric acid, and then deprotected to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure safety and efficiency. The nitration step, in particular, is carefully controlled to prevent thermal runaway and ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Nitration: Typically performed using a mixture of nitric acid and sulfuric acid.
Reduction: Commonly achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Often involves nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Major Products:
Reduction: Produces 2-fluoro-4-methoxy-6-aminoaniline.
Substitution: Depending on the substituent, various derivatives can be synthesized.
Applications De Recherche Scientifique
2-Fluoro-4-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methoxy-6-nitroaniline depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, it is a key intermediate in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in cancer therapy . The nitro group can be reduced to an amino group, which then interacts with molecular targets to exert its effects.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but different substitution pattern.
2-Methoxy-4-nitroaniline: Lacks the fluorine atom, leading to different reactivity and applications.
4-Methoxy-2-nitroaniline: Used in dye synthesis and has similar applications in materials science.
Uniqueness: 2-Fluoro-4-methoxy-6-nitroaniline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro and fluoro) groups on the benzene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C7H7FN2O3 |
|---|---|
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 |
Clé InChI |
FAJNWJVALGNFSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




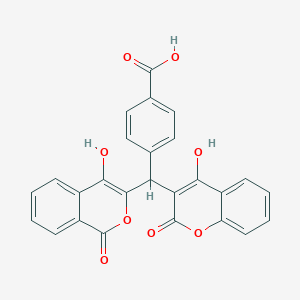
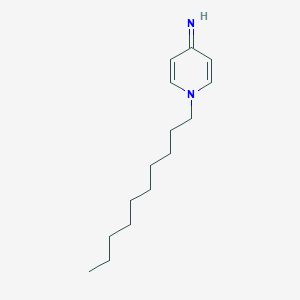

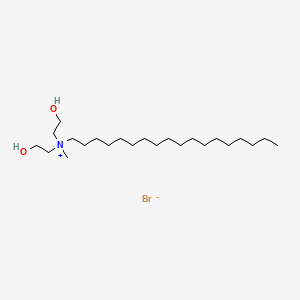
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
![[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
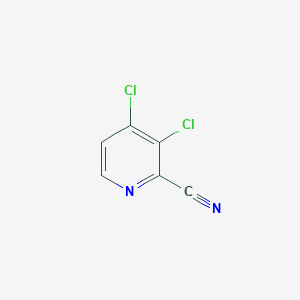
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
